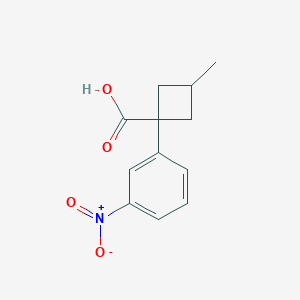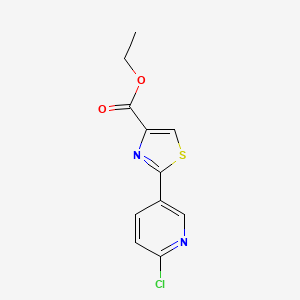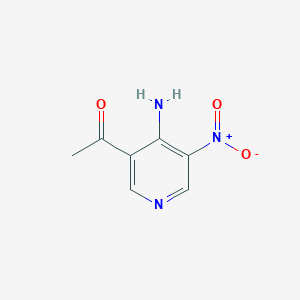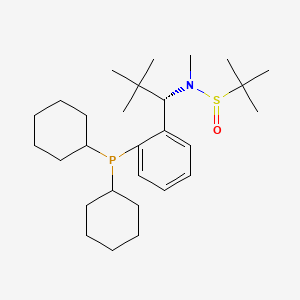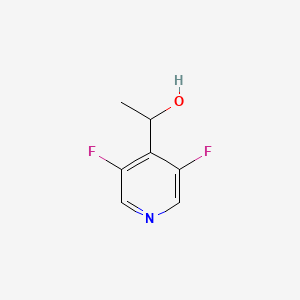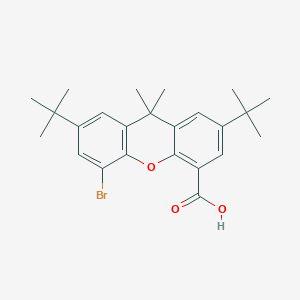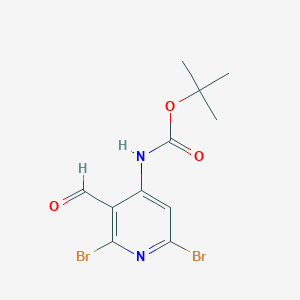
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H12Br2N2O3 and a molecular weight of 380.03 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms, a formyl group, and a tert-butyl carbamate group. It is primarily used in research and development settings.
Métodos De Preparación
The synthesis of tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative followed by formylation and subsequent protection of the amine group with a tert-butyl carbamate. The reaction conditions often require the use of solvents like dichloromethane and reagents such as bromine and formylating agents .
Análisis De Reacciones Químicas
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and potassium permanganate for oxidation .
Aplicaciones Científicas De Investigación
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atoms and formyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
tert-Butyl (3-formylpyridin-4-yl)carbamate: Lacks the bromine atoms, resulting in different chemical properties and uses.
tert-Butyl (2,6-dibromo-4-formylpyridin-3-yl)carbamate: Positional isomer with different substitution pattern on the pyridine ring.
Propiedades
Fórmula molecular |
C11H12Br2N2O3 |
|---|---|
Peso molecular |
380.03 g/mol |
Nombre IUPAC |
tert-butyl N-(2,6-dibromo-3-formylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H12Br2N2O3/c1-11(2,3)18-10(17)14-7-4-8(12)15-9(13)6(7)5-16/h4-5H,1-3H3,(H,14,15,17) |
Clave InChI |
QAXFKWUCGUCFLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1C=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


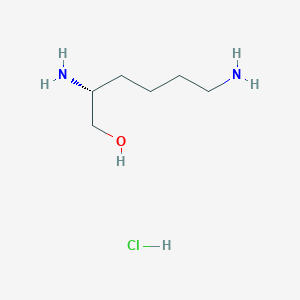
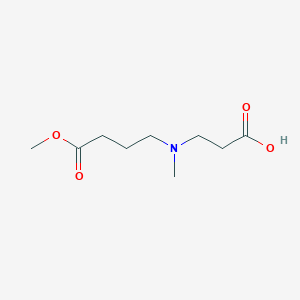
![1,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13662739.png)
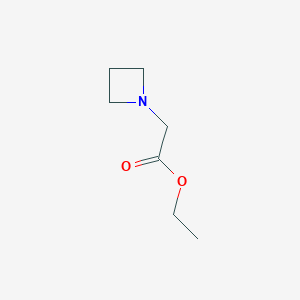
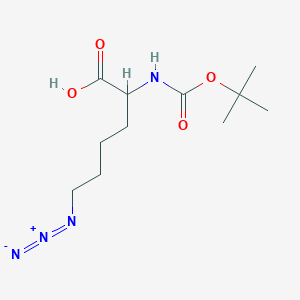
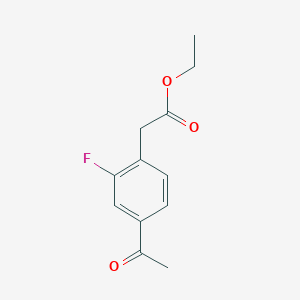
![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
![3-Bromo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13662764.png)
